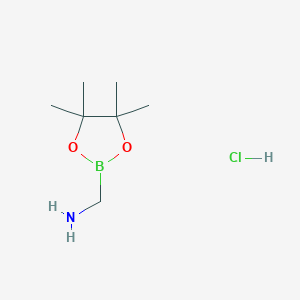
N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine
Descripción general
Descripción
N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine is an organosilicon compound with the molecular formula C10H26N2O2Si. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is a colorless to light yellow liquid that is sensitive to moisture and air .
Métodos De Preparación
The synthesis of N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine involves several steps. One common method includes the reaction of 3-chloropropyltrimethoxysilane with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial production methods often involve the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity .
Análisis De Reacciones Químicas
N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like toluene or dichloromethane, and catalysts such as platinum or palladium. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine involves its ability to form strong covalent bonds with various substrates. The compound’s silicon atom can form bonds with oxygen, nitrogen, and carbon atoms, allowing it to act as a coupling agent. This enhances the adhesion between different materials and improves the overall stability and functionality of the final product .
Comparación Con Compuestos Similares
N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine can be compared with other similar compounds such as:
N1-(3-(Trimethoxysilyl)propyl)-N3,N3-dimethylpropane-1,3-diamine: This compound has similar properties but differs in the number of methoxy groups attached to the silicon atom.
N1-(3-(Diethoxymethylsilyl)propyl)-N3,N3-dimethylpropane-1,3-diamine: This compound has ethoxy groups instead of methoxy groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
N-[3-[dimethoxy(methyl)silyl]propyl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28N2O2Si/c1-13(2)10-6-8-12-9-7-11-16(5,14-3)15-4/h12H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWFTMZUDLGKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCC[Si](C)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)








![Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B3117576.png)

![2-(4-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)


